molecular formula C22H20FN3OS2 B11284942 15-[(4-fluorophenyl)methylsulfanyl]-5,5,13-trimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene

15-[(4-fluorophenyl)methylsulfanyl]-5,5,13-trimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene

Cat. No.: B11284942
M. Wt: 425.5 g/mol
InChI Key: IBPDPXJFVVELQE-UHFFFAOYSA-N
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Description

15-[(4-fluorophenyl)methylsulfanyl]-5,5,13-trimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene is a complex organic compound characterized by its unique tetracyclic structure. This compound features multiple functional groups, including a fluorophenyl group, a methylsulfanyl group, and several nitrogen and sulfur atoms within its ring system. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activity and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 15-[(4-fluorophenyl)methylsulfanyl]-5,5,13-trimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene likely involves multiple steps, including the formation of the tetracyclic core and the introduction of various substituents. Common synthetic routes may include:

    Cyclization Reactions: Formation of the tetracyclic core through cyclization reactions involving appropriate precursors.

    Substitution Reactions: Introduction of the fluorophenyl and methylsulfanyl groups via nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: Adjusting the oxidation state of sulfur and nitrogen atoms within the ring system.

Industrial Production Methods

Industrial production of such complex compounds typically involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Employing chromatography, crystallization, and other purification methods to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

15-[(4-fluorophenyl)methylsulfanyl]-5,5,13-trimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene can undergo various chemical reactions, including:

    Oxidation: Oxidation of sulfur atoms to form sulfoxides or sulfones.

    Reduction: Reduction of nitrogen-containing groups to amines.

    Substitution: Electrophilic or nucleophilic substitution reactions on the fluorophenyl ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom may yield sulfoxides or sulfones, while substitution reactions on the fluorophenyl ring may introduce various functional groups.

Scientific Research Applications

15-[(4-fluorophenyl)methylsulfanyl]-5,5,13-trimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[87003,8

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigation as a potential therapeutic agent.

    Industry: Use in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 15-[(4-fluorophenyl)methylsulfanyl]-5,5,13-trimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting into DNA strands and disrupting replication or transcription processes.

Comparison with Similar Compounds

Similar Compounds

    15-[(4-chlorophenyl)methylsulfanyl]-5,5,13-trimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene: Similar structure with a chlorine atom instead of fluorine.

    15-[(4-bromophenyl)methylsulfanyl]-5,5,13-trimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene: Similar structure with a bromine atom instead of fluorine.

Uniqueness

The uniqueness of 15-[(4-fluorophenyl)methylsulfanyl]-5,5,13-trimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene lies in its specific substitution pattern and the presence of a fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C22H20FN3OS2

Molecular Weight

425.5 g/mol

IUPAC Name

15-[(4-fluorophenyl)methylsulfanyl]-5,5,13-trimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene

InChI

InChI=1S/C22H20FN3OS2/c1-12-24-18-16-8-14-10-27-22(2,3)9-17(14)26-20(16)29-19(18)21(25-12)28-11-13-4-6-15(23)7-5-13/h4-8H,9-11H2,1-3H3

InChI Key

IBPDPXJFVVELQE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=N1)SCC3=CC=C(C=C3)F)SC4=C2C=C5COC(CC5=N4)(C)C

Origin of Product

United States

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